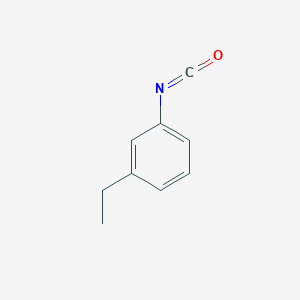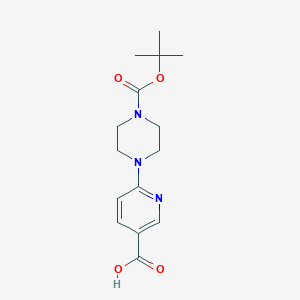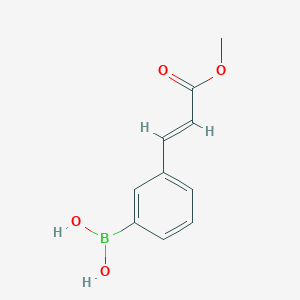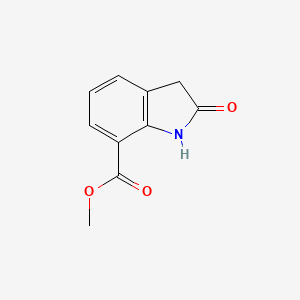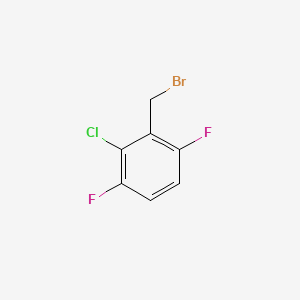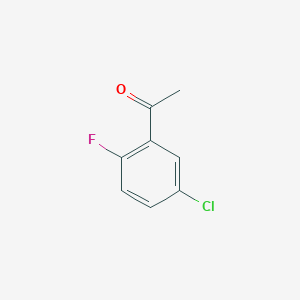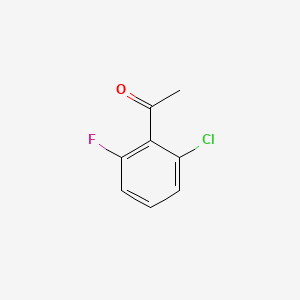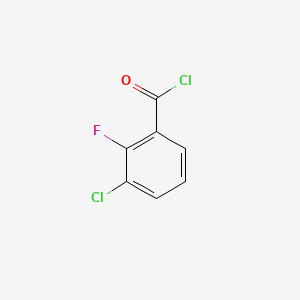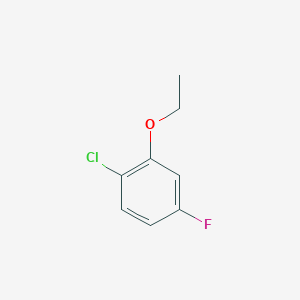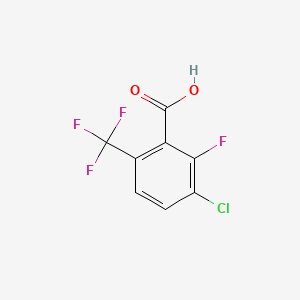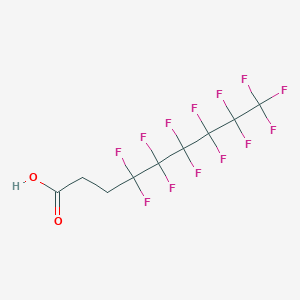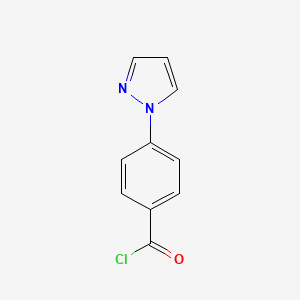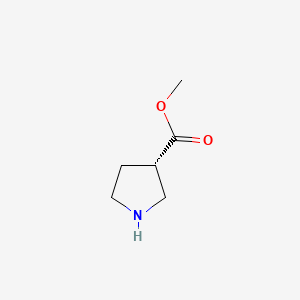
(S)-Methyl pyrrolidine-3-carboxylate
Descripción general
Descripción
“(S)-Methyl pyrrolidine-3-carboxylate” is a derivative of pyrrolidine-3-carboxylic acid . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, including “(S)-Methyl pyrrolidine-3-carboxylate”, has been achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular formula of “(S)-Methyl pyrrolidine-3-carboxylate” is C7H14ClNO2 . The molecular weight is 179.64 g/mol .Chemical Reactions Analysis
The compound has been used in asymmetric Michael addition reactions of carboxylate-substituted enones . This reaction method has been developed to synthesize 5-methylpyrrolidine-3-carboxylate with 97% ee in two steps .Aplicaciones Científicas De Investigación
-
Porphyrin-Based Compounds
- Scientific Field : Chemistry and Material Science
- Application Summary : Porphyrin-based compounds are an attractive and versatile class of molecules that have attracted significant attention across different scientific disciplines . These unique molecules, characterized by their distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges, have drawn the attention of chemists, biologists, and material scientists .
- Methods of Application : The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications .
- Results or Outcomes : These applications cover critical domains such as biomedical applications (including radiopharmaceuticals, DNA and protein interactions, cancer therapeutics, and microbial inactivation) as well as catalysis, sensors, advanced materials, and computational studies .
-
Poly (Methyl Methacrylate) (PMMA)
- Scientific Field : Polymer Chemistry
- Application Summary : PMMA is widely used in aviation, architecture, medical treatment, optical instruments and other fields because of its good transparency, chemical stability and electrical insulation .
- Methods of Application : The application of PMMA largely depends on its physical properties. Mechanical properties such as tensile strength, fracture surface energy, shear modulus and Young’s modulus are increased with the increase in molecular weight .
- Results or Outcomes : Consequently, it is of great significance to synthesize high molecular weight PMMA .
-
Polymer Flooding in Heavy Oil Fields
- Scientific Field : Petroleum Engineering
- Application Summary : Polymer flooding is a method used to increase heavy oil recovery .
- Methods of Application : In field applications, the major challenge is to maintain polymer viscosity in surface injection facilities and under reservoir conditions .
- Results or Outcomes : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey and Oman demonstrated the success of polymer flooding in heavy oil fields .
-
Drug Discovery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Pyrrolidine is a versatile scaffold in drug discovery . The chemical complexity and the globular three-dimensional (3D) shape offer more opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other ADME properties .
- Methods of Application : The application involves the synthesis and modification of pyrrolidine compounds to improve their drug-like properties .
- Results or Outcomes : The outcomes of these applications are new drug candidates with improved properties .
-
Metal–Organic Frameworks and Covalent-Organic Frameworks
- Scientific Field : Material Science
- Application Summary : Chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks have been synthesized .
- Methods of Application : The application involves the synthesis of these frameworks using chiral pyrrolidine compounds .
- Results or Outcomes : The outcomes of these applications are new materials with unique properties .
-
Chemical Analysis
- Scientific Field : Analytical Chemistry
- Application Summary : (S)-Methyl pyrrolidine-3-carboxylate hydrochloride is used in various chemical analyses .
- Methods of Application : The compound is used in techniques such as NMR, HPLC, LC-MS, UPLC, etc .
- Results or Outcomes : The outcomes of these applications are detailed chemical analyses .
-
Synergetic Catalysis and Tandem Catalysis
- Scientific Field : Catalysis
- Application Summary : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
- Methods of Application : The application involves the synthesis of these frameworks using chiral pyrrolidine compounds .
- Results or Outcomes : The outcomes of these applications are new materials with unique properties .
-
Chemical Analysis
- Scientific Field : Analytical Chemistry
- Application Summary : (S)-Methyl pyrrolidine-3-carboxylate hydrochloride is used in various chemical analyses .
- Methods of Application : The compound is used in techniques such as NMR, HPLC, LC-MS, UPLC, etc .
- Results or Outcomes : The outcomes of these applications are detailed chemical analyses .
-
Pharmacokinetics
- Scientific Field : Pharmacology
- Application Summary : (S)-Methyl pyrrolidine-3-carboxylate hydrochloride has high GI absorption and is not a P-gp substrate .
- Methods of Application : The compound is used in pharmacokinetic studies .
- Results or Outcomes : The outcomes of these applications are detailed pharmacokinetic profiles .
Safety And Hazards
The compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical help .
Propiedades
IUPAC Name |
methyl (3S)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWZOKQKXPVIV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363770 | |
| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl pyrrolidine-3-carboxylate | |
CAS RN |
216311-60-3 | |
| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)
